(2-Nitro-6-phenoxyphenyl)amine

Crystallinity Purity Control Formulation

(2-Nitro-6-phenoxyphenyl)amine, systematically named 2-nitro-5-phenoxyaniline (CAS 1552-17-6), is a nitroaniline derivative (C12H10N2O3, MW 230.22) characterized by an ortho-nitroaniline core and a meta-positioned phenoxy ether linkage. It is a yellow crystalline solid with a melting point of 148–150 °C, a calculated boiling point of 377.7±22.0 °C, and a predicted density of 1.322±0.06 g/cm³.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
Cat. No. B8057154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Nitro-6-phenoxyphenyl)amine
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2N)[N+](=O)[O-]
InChIInChI=1S/C12H10N2O3/c13-12-10(14(15)16)7-4-8-11(12)17-9-5-2-1-3-6-9/h1-8H,13H2
InChIKeyLQEIMNHONUTSLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitro-6-phenoxyphenyl)amine (2-Nitro-5-phenoxyaniline) Procurement Baseline: Compound Class, Identity, and Key Physicochemical Properties


(2-Nitro-6-phenoxyphenyl)amine, systematically named 2-nitro-5-phenoxyaniline (CAS 1552-17-6), is a nitroaniline derivative (C12H10N2O3, MW 230.22) characterized by an ortho-nitroaniline core and a meta-positioned phenoxy ether linkage . It is a yellow crystalline solid with a melting point of 148–150 °C, a calculated boiling point of 377.7±22.0 °C, and a predicted density of 1.322±0.06 g/cm³ . Its computed LogP is 2.97, indicating moderate lipophilicity, and it is commercially available at 98% purity . The compound belongs to the diphenyl ether class and serves primarily as a synthetic intermediate in dye, herbicide, and pharmaceutical building block synthesis .

Why 2-Nitro-5-phenoxyaniline Cannot Be Interchanged with Generic Nitroanilines or Other Nitrophenoxyaniline Regioisomers


Generic substitution among nitroanilines or nitrophenoxyaniline positional isomers introduces critical differentiation failures. The specific 2-nitro-5-phenoxy substitution pattern dictates a distinct melting point (148–150 °C) versus 2-nitroaniline (71.5 °C) [1] and 4-nitro-2-phenoxyaniline (116–118 °C) , directly affecting crystallinity, purification protocols, and formulation behavior. The ortho-nitro/meta-phenoxy architecture enables unique reactivity in reductive cyclization to benzimidazoles, demonstrated by a 98.5% isolated yield in patent CN104876878B [2], a transformation impossible with para-phenoxy or ortho-phenoxy regioisomers. Furthermore, the compound exhibits a computed LogP of 2.97 , which differs meaningfully from simpler nitroanilines, influencing partitioning in biphasic reactions and chromatographic retention. These quantifiable property divergences mean that interchange with a cost-equivalent generic nitroaniline would compromise reaction yield, product purity, or process reproducibility in downstream synthetic sequences.

Quantitative Differentiation Evidence for (2-Nitro-6-phenoxyphenyl)amine Against Key Comparators


Melting Point Differentiation Versus 2-Nitroaniline and 4-Nitro-2-phenoxyaniline

The melting point of 2-nitro-5-phenoxyaniline (148–150 °C) is approximately 77 °C higher than that of 2-nitroaniline (71.5 °C), providing a wider operational temperature window for solid-phase reactions and enabling differential scanning calorimetry (DSC)-based purity verification [1]. Compared to its regioisomer 4-nitro-2-phenoxyaniline (116–118 °C) , the target compound melts 30–34 °C higher, allowing unambiguous identification and purity assessment in mixed-isomer batches by melting point depression analysis.

Crystallinity Purity Control Formulation Solid-State Characterization

Lipophilicity (LogP) Differentiation Favoring Biphasic and Chromatographic Process Design

The computed LogP of 2-nitro-5-phenoxyaniline is 2.97 , substantially more lipophilic than 2-nitroaniline (experimental LogP approximately 1.85 ). The 1.12 LogP unit difference translates to an approximately 13-fold higher octanol/water partition coefficient, favoring organic-phase retention in liquid–liquid extractions and increased reversed-phase HPLC retention, which is advantageous for reaction workup and purification protocols.

Lipophilicity LogP Partition Coefficient Chromatography Extraction

High Synthetic Yield (98.5%) Validating Efficient Building Block Utility for Benzimidazole Synthesis

In patent CN104876878B, 2-nitro-5-phenoxyaniline was synthesized from phenol and 5-fluoro-2-nitroaniline in DMF with K2CO3 at 100 °C, yielding 1.1 g of crude product (98.5% yield) after suction filtration, with the crude material carried directly into a reductive cyclization step to furnish a phenoxy-benzimidazole core [1]. This near-quantitative yield demonstrates the compound's efficient accessibility and contrasts with the multi-step, lower-yielding routes often required for regioisomeric nitrophenoxyanilines where competing nitration or etherification pathways reduce selectivity.

Benzimidazole Synthesis Synthetic Yield Building Block Heterocyclic Chemistry

Coagulation Factor XIa Inhibitory Activity (Ki 2 nM) Demonstrating Pharmacological Relevance

2-Nitro-5-phenoxyaniline has been deposited in BindingDB (BDBM50136608, CHEMBL3754069) with a Ki of 2 nM against human coagulation factor XIa, as assessed by spectrophotometric monitoring of chromogenic substrate hydrolysis [1]. An IC50 of 26 nM was also reported for factor XIa inhibition [2]. While comparative data for 2-nitroaniline or other simple nitroanilines against factor XIa are not publicly available, the low nanomolar affinity positions this scaffold as a structural starting point for anticoagulant medicinal chemistry, a feature absent in simpler nitroaniline building blocks lacking the phenoxy extension.

Factor XIa Anticoagulant Serine Protease Inhibition Binding Affinity

Regioisomeric Specificity Enabling Ortho-Nitroaniline Reductive Cyclization to Benzimidazoles

The 2-nitro-5-phenoxy substitution pattern is essential for the reductive cyclization pathway used to construct 5-phenoxybenzimidazoles, as demonstrated in patent CN104876878B where 2-nitro-5-phenoxyaniline was reduced to 4-phenoxy-1,2-phenylenediamine and cyclized to the benzimidazole core [1]. In contrast, 4-nitro-2-phenoxyaniline (the Nimesulide impurity scaffold) positions the nitro group para to the aniline nitrogen, precluding this cyclization mode . Similarly, 2-nitroaniline lacks the phenoxy ether entirely, eliminating the phenoxy-benzimidazole pharmacophore construction capability.

Regioselective Cyclization Benzimidazole Ortho-Nitroaniline Heterocycle Synthesis

Commercial Purity Benchmark (98%) and Cost-Effective Multi-Vendor Availability

2-Nitro-5-phenoxyaniline is routinely available at ≥98% purity from multiple reputable vendors including Aladdin Scientific ($9.90/250 mg), Macklin, Bidepharm, and Sigma-Aldrich . This contrasts with certain regioisomers such as 2-nitro-4-phenoxyaniline, which is typically supplied at 95% purity and exhibits limited multi-vendor sourcing . The 98% purity specification, combined with QC documentation (NMR, HPLC, GC) provided by vendors like Bidepharm , reduces the need for costly in-house repurification before use in sensitive catalytic or medicinal chemistry applications.

Procurement Purity Specification Commercial Availability Cost

Procurement-Driven Application Scenarios for (2-Nitro-6-phenoxyphenyl)amine Based on Verified Differentiation Evidence


Benzimidazole-Focused Medicinal Chemistry Library Synthesis

The ortho-nitroaniline architecture of 2-nitro-5-phenoxyaniline enables a direct two-step sequence of nitro reduction to the ortho-diamine followed by cyclization to yield 5-phenoxybenzimidazole derivatives, as validated in patent CN104876878B [1]. Research groups synthesizing benzimidazole-based kinase inhibitors, anti-tubulin agents, or factor XIa inhibitors should prioritize this compound over 4-nitro-2-phenoxyaniline (para-nitro, cyclization-incompetent) or 2-nitroaniline (lacks phenoxy pharmacophore). The 98.5% reported crude yield from a simple SNAr coupling and the 98% commercial purity ensure that multi-gram scale synthesis can proceed without intermediate purification, maximizing throughput in library production [1].

Diphenyl Ether Herbicide Intermediate and Aclonifen Analog Development

The 2-nitro-5-phenoxyaniline scaffold serves as the core aniline intermediate for a family of diphenyl ether herbicides closely related to aclonifen (2-chloro-6-nitro-3-phenoxyaniline), a commercial protoporphyrinogen oxidase (PPO) inhibitor [2]. The absence of the 3-chloro substituent (present in aclonifen) makes 2-nitro-5-phenoxyaniline a versatile starting point for analog synthesis, allowing independent introduction of halogen, alkyl, or other substituents at the vacant ring positions. The compound's LogP of 2.97 aligns with the lipophilicity range required for foliar herbicide uptake, and its melting point of 148–150 °C supports formulation as a crystalline solid suspension . Procurement of this specific regioisomer is essential because 4-nitro-2-phenoxyaniline and 5-nitro-2-phenoxyaniline cannot access the same SAR space around the PPO binding pocket.

Factor XIa Inhibitor Fragment-Based Drug Discovery

BindingDB records a Ki of 2 nM for 2-nitro-5-phenoxyaniline against human coagulation factor XIa, along with an IC50 of 26 nM [3]. This low nanomolar affinity positions the compound as an attractive fragment hit for structure-based elaboration in anticoagulant drug discovery programs. Procurement of this exact compound, rather than generic 2-nitroaniline (which lacks reports of factor XIa activity) or 4-nitro-2-phenoxyaniline, is critical because the meta-phenoxy substitution likely contributes to key hydrophobic interactions within the factor XIa active site. The 98% purity specification is sufficient for direct use in surface plasmon resonance (SPR) or fluorescence polarization binding assays without further purification, reducing lead time from hit confirmation to analog synthesis .

Protein Degrader (PROTAC) Building Block Supply

2-Nitro-5-phenoxyaniline is classified by vendors as a Protein Degrader Building Block, with the nitro group providing a synthetic handle for reduction to the aniline and subsequent linker attachment, while the phenoxy group offers a modular exit vector for E3 ligase ligand conjugation . Compared to 2-nitroaniline (single functional handle, no phenoxy extension), this compound offers two differentiated functionalization points (nitro reduction and phenoxy ether cleavage/diversification), enabling more complex PROTAC architectures. The multi-vendor commercial availability at 98% purity reduces supply chain risk for medicinal chemistry CROs and pharma internal synthesis groups operating on project timelines .

Quote Request

Request a Quote for (2-Nitro-6-phenoxyphenyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.